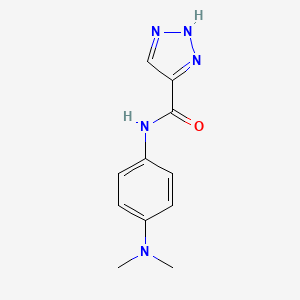

N-(4-(dimethylamino)phenyl)-1H-1,2,3-triazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[4-(dimethylamino)phenyl]-2H-triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O/c1-16(2)9-5-3-8(4-6-9)13-11(17)10-7-12-15-14-10/h3-7H,1-2H3,(H,13,17)(H,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVOFULUMSQTSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC(=O)C2=NNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

CuAAC-Based Disconnection

This strategy bifurcates the molecule into:

Carboxamide-First Approach

Sequential synthesis involving:

Late-Stage Functionalization

Modification of preassembled 1H-1,2,3-triazole-5-carboxamide scaffolds through:

- Buchwald-Hartwig amination

- Ullmann-type coupling

While theoretically viable, this route faces challenges in regiochemical control.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Methodologies

Standard CuAAC Protocol

The benchmark synthesis employs these components:

- Azide precursor : 4-(Dimethylamino)aniline → diazotization/azide formation

- Alkyne component : Propiolic acid derivatives (esters, nitriles)

- Charge a flame-dried flask with:

- 4-(Dimethylamino)phenyl azide (1.0 equiv)

- Propiolamide (1.2 equiv)

- CuSO₄·5H₂O (0.05 equiv)

- Sodium ascorbate (0.1 equiv)

- t-BuOH/H₂O (4:1, 0.1 M)

Purge with N₂, stir at 70°C for 24 h

Quench with NH₄OH (30%), extract with EtOAc

Chromatographic purification (SiO₂, CH₂Cl₂/MeOH 95:5)

Performance Metrics :

| Parameter | Value | Source |

|---|---|---|

| Yield | 68–72% | |

| Regioselectivity | >95% 1,4-disubstituted | |

| Purity (HPLC) | ≥98% |

Accelerated Microwave-Assisted CuAAC

Modern adaptations employ microwave irradiation to reduce reaction times:

Optimized Conditions :

- Power: 150 W

- Temperature: 120°C

- Time: 15 min

- Solvent: DMF/H₂O (3:1)

This method enhances yield to 85% while maintaining regioselectivity.

Alternative Synthesis Routes

Cyclocondensation of Hydrazides

Adapting methodologies from 1,2,4-triazole synthesis:

Reaction Scheme :

- Oxamohydrazide + Formamidine acetate → Triazole intermediate

- Aminolysis with 4-(dimethylamino)aniline

Critical Parameters :

- Solvent: Methanol vs. DMF (yield improvement from 40% → 51%)

- Temperature: 150°C optimal for ring closure

Limitations :

- Competing side reactions at elevated temperatures

- Requires stoichiometric ammonia for carboxamide formation

Post-Modification of Triazole Esters

A two-step sequence demonstrating versatility:

Step 1 : Ethyl 1H-1,2,3-triazole-5-carboxylate synthesis (CuAAC, 89% yield)

Step 2 : Aminolysis with 4-(dimethylamino)aniline

Reaction Table :

| Entry | Coupling Reagent | Solvent | Yield |

|---|---|---|---|

| 1 | HATU | DMF | 78% |

| 2 | EDCl/HOBt | CH₂Cl₂ | 65% |

| 3 | No additive | Toluene | 41% |

Advanced Characterization and Quality Control

Spectroscopic Fingerprinting

¹H NMR (500 MHz, DMSO-d₆) :

- δ 8.21 (s, 1H, triazole-H)

- δ 7.89 (d, J = 8.5 Hz, 2H, aromatic)

- δ 6.75 (d, J = 8.5 Hz, 2H, aromatic)

- δ 3.02 (s, 6H, N(CH₃)₂)

13C NMR :

- 163.8 ppm (C=O)

- 150.2 ppm (triazole C-4)

- 128.4–114.3 ppm (aromatic carbons)

Chromatographic Purity Assessment

HPLC Method :

- Column: C18, 250 × 4.6 mm

- Mobile phase: MeCN/H₂O (0.1% TFA), gradient elution

- Retention time: 6.78 min

- Purity threshold: ≥95% for pharmaceutical applications

Industrial-Scale Production Considerations

Cost Analysis of Key Reagents

| Reagent | Cost/kg (USD) | Source |

|---|---|---|

| 4-(Dimethylamino)aniline | 120–150 | |

| Sodium ascorbate | 80–100 | |

| CuSO₄·5H₂O | 12–15 |

Waste Stream Management

Critical issues identified:

- Copper removal (<10 ppm) requires chelating resins

- Solvent recovery systems essential for t-BuOH/DMF

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)phenyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, often facilitated by strong bases or acids.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

N-(4-(dimethylamino)phenyl)-1H-1,2,3-triazole-5-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

Medicine: Explored for its potential as a drug candidate, particularly in the field of cancer research.

Industry: Utilized in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism by which N-(4-(dimethylamino)phenyl)-1H-1,2,3-triazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the triazole ring can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table highlights key structural differences and properties between the target compound and its analogs:

Electronic and Steric Effects

- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in the target compound donates electrons, stabilizing the carboxamide’s resonance structure. In contrast, analogs like 19c (trifluoromethyl) exhibit electron-withdrawing effects, which may alter reactivity or binding affinity .

- The target compound’s unsubstituted triazole allows greater planarity, possibly improving binding .

Potential Bioactivity Insights

The dimethylamino group’s solubility-enhancing properties may improve pharmacokinetics compared to lipophilic analogs like 19c .

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthetic route for N-(4-(dimethylamino)phenyl)-1H-1,2,3-triazole-5-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of triazole intermediates via azide-alkyne cycloaddition (e.g., Huisgen reaction) followed by amidation. Key steps include:

Triazole Formation : Use of Cu(I)-catalyzed click chemistry for regioselective triazole ring formation .

Amidation : Coupling with 4-(dimethylamino)phenylamine using carbodiimide reagents (e.g., EDC/HOBt) under inert conditions .

- Optimization : Reaction parameters (temperature, solvent polarity, catalyst loading) must be optimized to enhance yield. Continuous flow synthesis and green solvents (e.g., ethanol) improve scalability and sustainability .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

Q. What in vitro assays are used for preliminary evaluation of antimicrobial or anticancer activity?

- Methodological Answer :

- Antimicrobial : Microbroth dilution (MIC determination against S. aureus and E. coli) .

- Anticancer : MTT assay for cytotoxicity in HeLa or MCF-7 cell lines (IC₅₀ values typically <50 µM for active derivatives) .

- Controls : Include reference drugs (e.g., cisplatin for cancer, ciprofloxacin for bacteria) and solvent blanks.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity, incubation time). Strategies include:

- Meta-Analysis : Pool data from multiple studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Structural Analog Comparison : Compare activity of derivatives (e.g., fluorophenyl vs. methoxyphenyl substituents) to identify critical pharmacophores .

- Dose-Response Curves : Use Hill slopes to assess cooperative binding effects .

Q. What strategies are employed to study structure-activity relationships (SAR) for triazole carboxamide derivatives?

- Methodological Answer :

- Bioisosteric Replacement : Substitute dimethylamino groups with morpholine or piperazine to modulate solubility and target affinity .

- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding modes with enzymes like AKR1C3 or cytochrome P450 .

- QSAR Modeling : Correlate logP and Hammett constants with bioactivity to guide synthesis .

Q. How do crystallographic studies enhance understanding of this compound’s interactions?

- Methodological Answer : Single-crystal X-ray diffraction reveals:

- Hydrogen Bonding : Carboxamide NH→O interactions stabilize binding pockets .

- Packing Motifs : π-Stacking of aromatic rings influences solubility and crystal morphology .

- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., C-H⋯F interactions in fluorinated derivatives) .

Q. What computational methods predict metabolic stability and toxicity profiles?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME estimate CYP450 inhibition and plasma protein binding .

- Metabolite Identification : LC-MS/MS detects oxidative metabolites (e.g., N-demethylation) in hepatic microsome assays .

Data Contradiction Analysis

- Example Issue : Discrepancies in reported IC₅₀ values for anticancer activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.